REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1.[H][H]>[Pt]=O.C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:18]=[CH:17][C:11]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1
|
Name
|
p-(2-chlorophenyl)cinnamic acid
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C1=CC=C(C=CC(=O)O)C=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of hydrogen is consumed
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered off
|
Type
|
CUSTOM
|
Details
|
the reaction evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1=CC=C(C=C1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |